Hexapeptide 4

Descripción general

Descripción

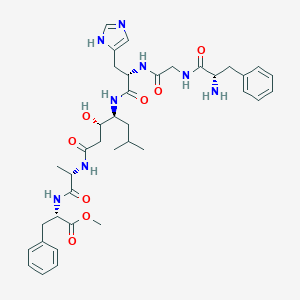

Methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate is a complex organic compound with a highly intricate structure. This compound is characterized by multiple chiral centers and a variety of functional groups, making it a subject of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, each designed to introduce specific functional groups and stereochemistry. Common synthetic routes may include:

Peptide Coupling Reactions: Using reagents like EDCI or DCC to form amide bonds.

Protecting Group Strategies: Employing protecting groups such as Boc or Fmoc to protect sensitive functional groups during intermediate steps.

Chiral Catalysts: Utilizing chiral catalysts to ensure the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of complex peptides and peptide-like compounds.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and amino groups.

Reduction: Reduction reactions could be used to modify the imidazole ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.

Common Reagents and Conditions

Oxidizing Agents: Such as PCC or DMP for selective oxidation.

Reducing Agents: Like NaBH4 or LiAlH4 for reduction reactions.

Substitution Reagents: Including halides or other nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Skin Penetration and Efficacy

Research indicates that Hexapeptide 4 can effectively penetrate the skin barrier, enhancing its bioavailability. Studies employing various formulations have shown that incorporating this compound into topical creams significantly improves skin hydration and elasticity while reducing wrinkle depth over time .

Cosmetic Dermatology

This compound is widely used in anti-aging skincare products due to its ability to improve skin texture and reduce signs of aging. Clinical trials have demonstrated that formulations containing this compound lead to noticeable improvements in skin hydration and wrinkle reduction after consistent use over several weeks .

Table 1: Clinical Study Results on this compound Efficacy

| Study Reference | Duration | Participants | Key Findings |

|---|---|---|---|

| Savica et al., 2004 | 4 weeks | 20 volunteers | Significant increase in skin hydration (p < 0.01) |

| Sivilia et al., 2008 | 8 weeks | 30 participants | Reduction in wrinkle depth observed |

| Blanes-Mira et al., 2002 | 6 weeks | 25 subjects | Improvement in skin elasticity noted |

Therapeutic Drug Delivery

Recent studies have explored the use of this compound as a carrier for drug delivery systems. Its ability to facilitate cellular uptake makes it a promising candidate for delivering therapeutic agents directly into target cells, enhancing the efficacy of treatments while minimizing side effects . For example, Hexapeptide-conjugated drugs have shown increased delivery rates compared to conventional methods, allowing for lower dosages and reduced toxicity .

Mecanismo De Acción

The mechanism of action for this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:

Enzyme Inhibition: Binding to the active site of an enzyme and preventing substrate binding.

Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.

Protein Binding: Binding to specific proteins and altering their function or stability.

Comparación Con Compuestos Similares

Similar Compounds

Peptides and Peptidomimetics: Compounds with similar peptide-like structures.

Amino Acid Derivatives: Molecules derived from amino acids with similar functional groups.

Complex Organic Molecules: Other complex organic compounds with multiple chiral centers and functional groups.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Actividad Biológica

Hexapeptide 4, also known as Myristoyl Hexapeptide-4, is a synthetic peptide that has garnered attention in the fields of dermatology and oncology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is composed of six amino acids with a sequence that includes myristic acid, which enhances its bioactivity by facilitating cellular penetration. The peptide's structure allows it to interact with cellular receptors and influence various biological processes.

Mechanisms of Action:

- Collagen Synthesis: this compound upregulates genes responsible for the synthesis of collagen types IV and VII, fibronectin, elastin, and integrins, contributing to improved skin structure and elasticity .

- Matrix Metalloproteinase Inhibition: It inhibits the synthesis of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen, thus preventing skin aging and promoting a firmer appearance .

- Cell Penetration and Drug Delivery: The peptide enhances the delivery of therapeutic agents like cisplatin into cancer cells, significantly increasing the drug's efficacy while reducing side effects .

Biological Activity in Cancer Research

Recent studies have highlighted this compound's potential in cancer therapy. Research indicates that certain hexapeptides exhibit selective cytotoxicity against cancer cells while sparing normal cells. For instance:

- Selective Anticancer Activity: A study demonstrated that a cyclic hexapeptide exhibited selective lethality against various human cancer cell lines without affecting normal keratinocytes or fibroblasts. This selectivity is crucial for developing targeted cancer therapies .

- Enhanced Drug Delivery: The conjugation of this compound with cisplatin resulted in significantly higher intracellular concentrations of the drug across multiple cancer cell lines, enhancing its therapeutic index .

Clinical Applications and Case Studies

This compound has been incorporated into various cosmetic formulations aimed at improving skin quality and reducing signs of aging. Clinical studies have provided evidence for its effectiveness:

- Post-Surgical Recovery: A randomized controlled trial showed that topical application of this compound significantly reduced patient-reported outcomes related to swelling and pain following cosmetic procedures. Improvements in skin quality were also noted through histological analyses .

- Anti-Aging Efficacy: In clinical settings, formulations containing this compound demonstrated improvements in skin elasticity and hydration, as well as reductions in fine lines and wrinkles over a period of consistent use .

Data Summary

The following table summarizes key findings from research studies involving this compound:

Propiedades

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N8O8/c1-23(2)15-29(32(47)19-33(48)43-24(3)35(50)46-31(38(53)54-4)17-26-13-9-6-10-14-26)45-37(52)30(18-27-20-40-22-42-27)44-34(49)21-41-36(51)28(39)16-25-11-7-5-8-12-25/h5-14,20,22-24,28-32,47H,15-19,21,39H2,1-4H3,(H,40,42)(H,41,51)(H,43,48)(H,44,49)(H,45,52)(H,46,50)/t24-,28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFBCDFWQFKELV-KNIQQNQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(CC(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)OC)O)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90920728 | |

| Record name | 16-Amino-4,6,9,12,15-pentahydroxy-10-[(1H-imidazol-5-yl)methyl]-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-2-methyl-7-(2-methylpropyl)-17-phenyl-3,8,11,14-tetraazaheptadeca-3,8,11,14-tetraen-1-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

748.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112317-45-0 | |

| Record name | Phenylalanyl-glycyl-histidyl-statyl-alanyl-phenylalanine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112317450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Amino-4,6,9,12,15-pentahydroxy-10-[(1H-imidazol-5-yl)methyl]-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-2-methyl-7-(2-methylpropyl)-17-phenyl-3,8,11,14-tetraazaheptadeca-3,8,11,14-tetraen-1-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.